(R)-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide
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Overview
Description
®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide is a complex organic compound that belongs to the class of sulfinamides. Sulfinamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfinamides, including ®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide, typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . The reaction is usually carried out in the presence of oxidizing agents such as hydrogen peroxide or N-chlorosuccinimide, and solvents like acetonitrile .
Industrial Production Methods
In industrial settings, the production of sulfinamides can be scaled up using similar oxidative coupling methods. The use of ammonium carbamate as the nitrogen source and methanol as the reaction medium has been reported to be effective for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinamide group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include sulfonamides, amines, and substituted sulfinamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug design and discovery programs.
Industry: The compound is used in the development of new materials and polymers.
Mechanism of Action
The mechanism by which ®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide exerts its effects involves the interaction with specific molecular targets and pathways. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: These compounds have a sulfur-nitrogen bond and are used in similar applications as sulfinamides.
Sulfonamides: These compounds contain a sulfur-oxygen-nitrogen bond and are widely used in pharmaceuticals.
Uniqueness
®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide is unique due to its specific structural features, including the presence of a nitrophenyl group and a dioxocyclobutene ring. These features contribute to its distinct reactivity and potential biological activities .
Properties
IUPAC Name |
(R)-2-methyl-N-[2-(4-nitroanilino)-3,4-dioxocyclobuten-1-yl]propane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-14(2,3)23(22)16-11-10(12(18)13(11)19)15-8-4-6-9(7-5-8)17(20)21/h4-7,15-16H,1-3H3/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBMYYUPAMNNHF-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC1=C(C(=O)C1=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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